molecular formula C8H11NO5 B8294329 2,5-Dioxo-4-oxazolidinepentanoic acid

2,5-Dioxo-4-oxazolidinepentanoic acid

Cat. No. B8294329
M. Wt: 201.18 g/mol
InChI Key: SBYXQXFEAFAPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxo-4-oxazolidinepentanoic acid is a useful research compound. Its molecular formula is C8H11NO5 and its molecular weight is 201.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dioxo-4-oxazolidinepentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dioxo-4-oxazolidinepentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,5-Dioxo-4-oxazolidinepentanoic acid

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

5-(2,5-dioxo-1,3-oxazolidin-4-yl)pentanoic acid

InChI

InChI=1S/C8H11NO5/c10-6(11)4-2-1-3-5-7(12)14-8(13)9-5/h5H,1-4H2,(H,9,13)(H,10,11)

InChI Key

SBYXQXFEAFAPNS-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC1C(=O)OC(=O)N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 1.752 g of DL-2-aminopimelic acid, 55 ml of tetrahydrofuran and 16 ml of 1.93M phosgene in toluene is heated, in an oil bath, at 50° C. for 1 hour. Argon is bubbled through the reaction to remove the excess phosgene and the solvents are removed under house vacuum. The resulting oil is dissolved in 14 ml of ethyl alcohol, diluted with 14 ml of petroleum ether and the solution stored overnight at room temperature. The formed crystals are collected and dried to give 1.6 g of the desired product.
Quantity
1.752 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 1.752 g of DL-2-aminopimelic acid, 55 ml of tetrahydrofuranand 16 ml of 1.93M phosgene in toluene is heated, in an oil bath, at 50° C. for 1 hour. Argon is bubbled through the reaction to remove the excess phosgene and the solvents are removed under house vacuum. The resulting oil is dissolved in 14 ml of ethyl alcohol, diluted with 14 ml of petroleum ether and the solution stored overnight at room temperature. The formed crystals are collected and dried to give 1.6 g of the desired product.
Quantity
1.752 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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